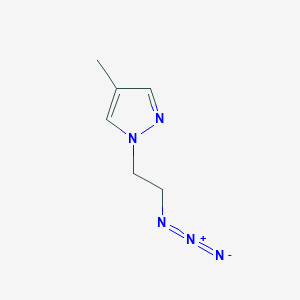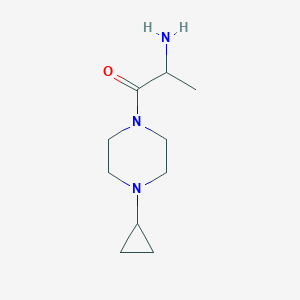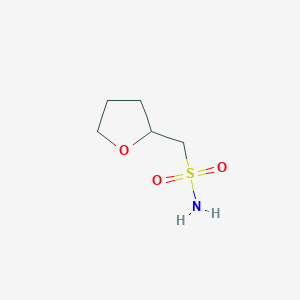
1-(2-azidoethyl)-4-methyl-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2-azidoethyl)-4-methyl-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group, and one of the nitrogen atoms would be attached to an azidoethyl group . The exact structure isn’t available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The azido group in 1-(2-azidoethyl)-4-methyl-1H-pyrazole is instrumental in synthesizing various heterocyclic compounds. Researchers utilize this compound in intramolecular and intermolecular reactions under different conditions (thermal, catalyzed, or non-catalyzed) to prepare five-, six-, or organometallic heterocyclic systems and their fused analogs . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.
Click Chemistry
In the realm of click chemistry, 1-(2-azidoethyl)-4-methyl-1H-pyrazole serves as a crucial reagent. Its azido group participates in [3+2] cycloaddition reactions, which are a cornerstone of click chemistry. This application is vital for constructing complex molecular architectures rapidly and with high specificity, which is essential for drug discovery and material science .
Bioconjugation
The azide functionality of 1-(2-azidoethyl)-4-methyl-1H-pyrazole is highly reactive towards alkyne groups under click chemistry conditions, making it a valuable tool for bioconjugation. This process is used to attach biomolecules to various substrates, which is a critical technique in developing targeted drug delivery systems and diagnostic assays.
Organic Synthesis
This compound is used extensively in organic synthesis to introduce azido groups into various molecules. The azide group is a versatile handle that can be transformed into a variety of functional groups, enabling the synthesis of a wide array of organic compounds, including peptides, carbohydrates, and nucleotides.
Pharmaceutical Chemistry
1-(2-azidoethyl)-4-methyl-1H-pyrazole’s ability to form diverse heterocycles makes it a valuable precursor in pharmaceutical chemistry. It is used to synthesize compounds with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .
Material Science
The azido group of 1-(2-azidoethyl)-4-methyl-1H-pyrazole can be utilized in the design and synthesis of novel materials. Its incorporation into polymers and nanomaterials can impart unique properties such as enhanced thermal stability or specific reactivity, which are beneficial in various technological applications.
Catalysis
Researchers explore the use of 1-(2-azidoethyl)-4-methyl-1H-pyrazole in catalysis, particularly in reactions that form C−H and C-N bonds. The compound’s structure allows for the development of new catalytic methods that can improve the efficiency and selectivity of chemical transformations .
Nucleophilic Addition Reactions
The compound is also involved in nucleophilic addition reactions, such as Aza-Michael addition. This reaction is crucial for constructing nitrogen-containing compounds, which are common in many bioactive molecules and natural products .
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKNXAFUPYASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)

![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)



![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)
